molecular formula C16H12N2O2 B7471178 3-phenyl-N-pyridin-4-ylfuran-2-carboxamide

3-phenyl-N-pyridin-4-ylfuran-2-carboxamide

Cat. No. B7471178
M. Wt: 264.28 g/mol
InChI Key: XQFCXABYTHFBDP-UHFFFAOYSA-N
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Description

3-phenyl-N-pyridin-4-ylfuran-2-carboxamide, also known as PPFC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemical research. PPFC belongs to the class of furan derivatives, which are known for their diverse biological activities and pharmacological properties.

Scientific Research Applications

3-phenyl-N-pyridin-4-ylfuran-2-carboxamide has been studied extensively for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit significant antimicrobial, anti-inflammatory, and anticancer activities in vitro and in vivo. This compound has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-phenyl-N-pyridin-4-ylfuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and biological processes. This compound has been shown to inhibit the activity of certain enzymes and receptors, such as COX-2 and NF-κB, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells through the activation of caspase-3 and p53.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. This compound has also been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-phenyl-N-pyridin-4-ylfuran-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and diverse biological activities. However, there are also some limitations to its use, including its potential toxicity and lack of specificity for certain targets. Further research is needed to fully understand the advantages and limitations of this compound for lab experiments.

Future Directions

There are several future directions for research on 3-phenyl-N-pyridin-4-ylfuran-2-carboxamide, including the development of more specific and potent derivatives, the investigation of its potential applications in other fields, such as agriculture and environmental science, and the elucidation of its mechanism of action. This compound has the potential to be a valuable tool for scientific research and drug development, and further studies are needed to fully explore its potential.

Synthesis Methods

3-phenyl-N-pyridin-4-ylfuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-phenylfuran-2-carboxylic acid with pyridine-4-carboxylic acid and subsequent amidation with ammonia in the presence of a coupling reagent. The final product is obtained after purification and characterization using various spectroscopic techniques, such as NMR, IR, and MS.

properties

IUPAC Name

3-phenyl-N-pyridin-4-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(18-13-6-9-17-10-7-13)15-14(8-11-20-15)12-4-2-1-3-5-12/h1-11H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFCXABYTHFBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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